![molecular formula C20H18N4O B2710622 [4,6-二甲基-3-(1H-吡咯-1-基)-1H-吡唑并[3,4-b]吡啶-1-基](4-甲基苯基)甲酮 CAS No. 439108-44-8](/img/structure/B2710622.png)
[4,6-二甲基-3-(1H-吡咯-1-基)-1H-吡唑并[3,4-b]吡啶-1-基](4-甲基苯基)甲酮
货号 B2710622
CAS 编号:
439108-44-8
分子量: 330.391
InChI 键: MPJFPMGTIBHLQS-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
科学研究应用
- The compound has been investigated as an NF-κB inhibitor, which could be valuable in anticancer drug development . NF-κB is a transcription factor involved in cell survival, inflammation, and immune responses. Inhibiting NF-κB may help control cancer cell growth.
- Certain derivatives of this compound act as retinoid nuclear modulators. Retinoids play essential roles in metabolic regulation and immune function. These compounds are relevant for treating metabolic and immunological diseases .
- Lipopolysaccharide (LPS)-induced inflammatory mediators derived from this compound have shown potential benefits in various brain disorders. Neuroinflammation, often involving microglial activation, plays a crucial role in the pathogenesis of such diseases .
- The pyrazolo[3,4-b]pyridine subunit, present in this compound, has diverse applications. It features in fungicides, antibiotics, and anti-inflammatory drugs . Its versatility makes it an attractive building block for medicinal chemistry.
- The compound’s structural resemblance to purine bases (adenine and guanine) has led to interest from medicinal chemists. Over 300,000 structures related to this compound have been described, including antitumor agents . Additionally, it may inhibit reverse transcriptase (HIV-1) and cellular DNA polymerases.
- Researchers have explored various synthetic methods to obtain 1H-pyrazolo[3,4-b]pyridine derivatives. These methods are systematized based on assembling the pyrazolopyridine system, considering their advantages and drawbacks .
NF-κB Inhibition for Anticancer Research
Retinoid Nuclear Modulation
Anti-Inflammatory Properties
Fungicides and Antibiotics
Cholesterol Reduction and Antitumor Activity
Synthetic Strategies and Approaches
属性
IUPAC Name |
(4,6-dimethyl-3-pyrrol-1-ylpyrazolo[3,4-b]pyridin-1-yl)-(4-methylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O/c1-13-6-8-16(9-7-13)20(25)24-18-17(14(2)12-15(3)21-18)19(22-24)23-10-4-5-11-23/h4-12H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPJFPMGTIBHLQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2C3=C(C(=CC(=N3)C)C)C(=N2)N4C=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[4,6-dimethyl-3-(1H-pyrrol-1-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl](4-methylphenyl)methanone |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
快速询问
类别
最多查看